Cas no 1287380-98-6 (Phenazopyridine-d5)

Phenazopyridine-d5 化学的及び物理的性質
名前と識別子
-
- Phenazopyridine-d5
- QPFYXYFORQJZEC-HOHIQIGDSA-N
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- インチ: 1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)/b16-15+/i1D,2D,3D,4D,5D
- InChIKey: QPFYXYFORQJZEC-HOHIQIGDSA-N
- ほほえんだ: C1(N)=NC(N)=CC=C1/N=N/C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H]
Phenazopyridine-d5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | P313752-50mg |
Phenazopyridine-d5 |
1287380-98-6 | 50mg |
¥13440.00 | 2023-09-15 | ||
TRC | P313752-5mg |
Phenazopyridine-d5 |
1287380-98-6 | 5mg |
$196.00 | 2023-05-17 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-84339-50mg |
Phenazopyridine-d5 |
1287380-98-6 | 50mg |
¥10450.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-84339-5mg |
Phenazopyridine-d5 |
1287380-98-6 | 5mg |
¥1320.00 | 2023-09-15 | ||
TRC | P313752-50mg |
Phenazopyridine-d5 |
1287380-98-6 | 50mg |
$1533.00 | 2023-05-17 | ||
AN HUI ZE SHENG Technology Co., Ltd. | P313752-5mg |
Phenazopyridine-d5 |
1287380-98-6 | 5mg |
¥1680.00 | 2023-09-15 | ||
TRC | P313752-25mg |
Phenazopyridine-d5 |
1287380-98-6 | 25mg |
$ 800.00 | 2023-09-06 |
Phenazopyridine-d5 関連文献
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Phenazopyridine-d5に関する追加情報
Phenazopyridine-d5: A Deuterated Analytical Standard in Modern Pharmaceutical Research
Phenazopyridine-d5 is a deuterated derivative of Phenazopyridine, a well-known pharmaceutical compound primarily utilized as an analgesic and antipyretic agent. The addition of deuterium atoms (denoted by the suffix "-d5") enhances the compound's utility as an analytical standard, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This modification allows researchers to distinguish the target analyte from potential isobaric interferences, thereby improving the accuracy and sensitivity of analytical methods.
The CAS no. 1287380-98-6 associated with Phenazopyridine-d5 provides a unique identifier for this specific chemical entity, ensuring consistency and traceability in scientific literature and regulatory submissions. As a deuterated compound, Phenazopyridine-d5 finds extensive applications in method development, quality control, and metabolite identification in drug discovery and development pipelines.
In recent years, advancements in analytical chemistry have highlighted the importance of deuterated compounds in drug metabolism studies. Phenazopyridine-d5, for instance, has been employed to investigate the metabolic pathways of Phenazopyridine in preclinical models. Deuterium labeling offers a powerful tool to study kinetic isotope effects, enabling researchers to elucidate metabolic routes with greater precision. This approach is particularly valuable in understanding the pharmacokinetics of drugs that undergo complex biotransformation processes.
The use of Phenazopyridine-d5 in NMR spectroscopy has also gained traction due to its high resolution and specificity. Deuterated compounds minimize signal overlap, allowing for detailed structural elucidation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This capability is crucial in confirming the identity and purity of compounds during synthetic processes, ensuring compliance with regulatory standards such as those set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Furthermore, Phenazopyridine-d5 serves as a reference standard in quantitative analysis. Its stable isotope composition provides a reliable baseline for calibration purposes, enhancing the reliability of analytical results. In clinical settings, deuterated analogs like Phenazopyridine-d5 are increasingly used in therapeutic drug monitoring (TDM), where precise measurement of drug concentrations is essential for optimizing patient treatment regimens.
The synthesis of Phenazopyridine-d5 requires meticulous attention to detail to ensure high isotopic purity. Current methodologies often involve multi-step organic synthesis coupled with isotopic exchange or catalytic deuteration techniques. These processes must be optimized to minimize side reactions and impurities, which could compromise the analytical validity of subsequent studies.
Recent research has explored the potential of Phenazopyridine-d5 in studying drug-drug interactions (DDIs). By incorporating deuterium-labeled probes into metabolic studies, researchers can better predict how co-administered drugs might influence each other's metabolism. This information is critical for identifying potential adverse interactions before drugs reach clinical trials, thereby reducing the risk of late-stage attrition.
The demand for high-purity deuterated compounds like Phenazopyridine-d5 has surged with the growth of precision medicine initiatives. These initiatives rely on advanced analytical techniques to tailor treatments based on individual patient profiles. Phenazopyridine-d5, with its applications in metabolomics and proteomics, plays a pivotal role in these efforts by providing robust tools for biomarker discovery and validation.
In conclusion, Phenazopyridine-d5 represents a significant advancement in pharmaceutical analysis due to its enhanced sensitivity and specificity compared to its non-deuterated counterpart. Its applications span method development, quality control, metabolic studies, and therapeutic drug monitoring, underscoring its versatility in modern drug research. As analytical technologies continue to evolve, compounds like Phenazopyridine-d5 will remain indispensable tools for scientists striving to unravel the complexities of drug action and metabolism.
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